molecular formula C25H24N6O2S2 B2904323 3-[(4-Ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 931710-05-3

3-[(4-Ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B2904323
CAS No.: 931710-05-3
M. Wt: 504.63
InChI Key: POOSLQUWIIILSR-UHFFFAOYSA-N
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Description

3-[(4-Ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H24N6O2S2 and its molecular weight is 504.63. The purity is usually 95%.
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Biological Activity

3-[(4-Ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine (CAS Number: 931710-05-3) is a novel compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N6O2S2C_{25}H_{24}N_{6}O_{2}S_{2} with a molecular weight of 504.6 g/mol. The compound features a thieno-triazolo-pyrimidine core structure which is significant for its biological activity.

PropertyValue
Molecular FormulaC₃₅H₂₄N₆O₂S₂
Molecular Weight504.6 g/mol
CAS Number931710-05-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. The thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • The compound may exert its anticancer effects via inhibition of specific kinases involved in cell cycle regulation and apoptosis. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell division and tumor growth .
  • In Vitro Studies :
    • In vitro assays conducted on various cancer cell lines (e.g., HCT116 and HepG2) demonstrated that derivatives of this compound exhibited significant cytotoxicity with IC50 values ranging from 4.36 μM to 18.76 μM . These values indicate a potent ability to inhibit cancer cell growth compared to standard chemotherapeutic agents like doxorubicin.

Other Pharmacological Effects

In addition to anticancer properties, compounds with similar chemical structures have been investigated for various biological activities:

  • Antimicrobial Activity : Compounds in the triazole family have demonstrated antibacterial and antifungal properties. For example, certain derivatives showed effective inhibition against bacterial strains comparable to traditional antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that related compounds may also possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory disorders .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related thieno-triazolo-pyrimidine derivative on the HCT116 colon cancer cell line. The derivative showed an IC50 value of 4.36 μM, indicating strong antiproliferative activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar triazole compounds against various pathogens. Results indicated that these compounds had bactericidal effects comparable to streptomycin against several strains, including Enterobacter cloacae and Salmonella species.

Properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-7-(4-phenylpiperazin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2S2/c1-2-18-8-10-20(11-9-18)35(32,33)25-24-26-23(22-21(12-17-34-22)31(24)28-27-25)30-15-13-29(14-16-30)19-6-4-3-5-7-19/h3-12,17H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOSLQUWIIILSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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